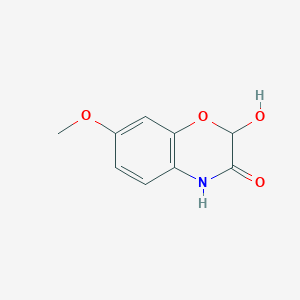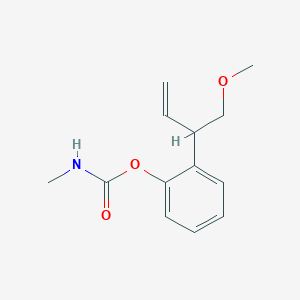
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate, commonly known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is used to control pests in agriculture, forestry, and public health. Carbaryl is a member of the carbamate family of chemicals, which work by inhibiting the activity of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.
Applications De Recherche Scientifique
Carbaryl has been extensively studied for its insecticidal properties and its effects on the nervous system. It has been used in a variety of scientific research applications, including:
1. Toxicology studies: Carbaryl has been used to study the toxic effects of pesticides on the environment and on living organisms, including humans.
2. Neurobiology studies: Carbaryl has been used to study the effects of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate inhibition on the nervous system, including the role of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate in learning and memory.
3. Pharmacology studies: Carbaryl has been used to study the pharmacokinetics and pharmacodynamics of carbamate insecticides.
Mécanisme D'action
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase (2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate) in the nervous system of insects. 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft between neurons. When 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate is inhibited, ACh accumulates in the synaptic cleft, leading to overstimulation of the nervous system and ultimately causing paralysis and death in insects.
Biochemical and Physiological Effects
Carbaryl has been shown to have a range of biochemical and physiological effects on living organisms, including:
1. Inhibition of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate activity: Carbaryl inhibits 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate activity in the nervous system of insects, leading to overstimulation and paralysis.
2. Disruption of neurotransmitter signaling: Carbaryl can disrupt the normal signaling of neurotransmitters in the nervous system, leading to a range of neurological effects.
3. Alteration of gene expression: Carbaryl has been shown to alter the expression of genes involved in metabolism, cell signaling, and stress response.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl has several advantages and limitations for use in lab experiments. Some advantages include:
1. High potency: Carbaryl is a highly potent insecticide, making it useful for studying the effects of 2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate inhibition on the nervous system.
2. Wide range of effects: Carbaryl has a wide range of effects on living organisms, making it useful for studying the biochemical and physiological effects of pesticides.
Some limitations of carbaryl for use in lab experiments include:
1. Toxicity: Carbaryl is highly toxic and can be dangerous to handle in the lab.
2. Non-specific effects: Carbaryl has non-specific effects on living organisms, making it difficult to study specific pathways or processes.
Orientations Futures
There are several future directions for research on carbaryl and other carbamate insecticides, including:
1. Development of safer alternatives: Research is needed to develop safer alternatives to carbamate insecticides that are effective against pests but have fewer negative effects on the environment and on living organisms.
2. Understanding the effects on the microbiome: Research is needed to understand the effects of carbamate insecticides on the microbiome of living organisms, including humans.
3. Studying the long-term effects: Research is needed to study the long-term effects of carbamate insecticides on living organisms, including the potential for chronic exposure to lead to disease or other negative health outcomes.
In conclusion, carbaryl is a widely used insecticide and pesticide that has been extensively studied for its effects on the nervous system and its toxicity. While it has several advantages for use in lab experiments, it also has limitations and potential negative effects on the environment and on living organisms. Further research is needed to develop safer alternatives and to understand the long-term effects of carbamate insecticides.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting 1-naphthol with methyl isocyanate and 2-chloroethanol. The reaction takes place in the presence of a catalyst such as zinc chloride. The resulting product is then purified by recrystallization to obtain pure carbaryl.
Propriétés
Numéro CAS |
18188-17-5 |
|---|---|
Nom du produit |
2-(1-(Methoxymethyl)-2-propenyl)phenyl methylcarbamate |
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
[2-(1-methoxybut-3-en-2-yl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-4-10(9-16-3)11-7-5-6-8-12(11)17-13(15)14-2/h4-8,10H,1,9H2,2-3H3,(H,14,15) |
Clé InChI |
DHGJHURZBNKHAO-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C(COC)C=C |
SMILES canonique |
CNC(=O)OC1=CC=CC=C1C(COC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



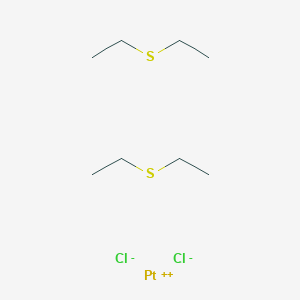



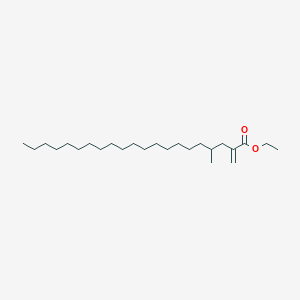
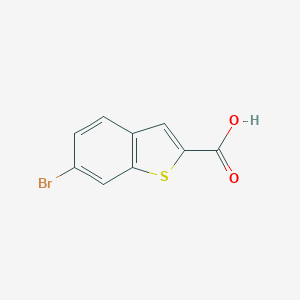


![2-[(4-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B102864.png)
